Methyl 2-formyl-6-methylisonicotinate
Description
Methyl 2-formyl-6-methylisonicotinate is a methyl ester derivative of a substituted pyridine carboxylic acid. The compound contains a formyl (-CHO) group at the 2-position and a methyl (-CH₃) group at the 6-position of the pyridine ring, with a carboxylate ester (-COOCH₃) at the 4-position. Such esters are commonly utilized as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity in cross-coupling and functionalization reactions .
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
methyl 2-formyl-6-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-6-3-7(9(12)13-2)4-8(5-11)10-6/h3-5H,1-2H3 |
InChI Key |
VAGVEQGDRLECIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-6-methylisonicotinate can be synthesized through several methods. One common approach involves the reaction of isonicotinic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-6-methylisonicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 2-carboxy-6-methylisonicotinic acid.
Reduction: 2-hydroxymethyl-6-methylisonicotinate.
Substitution: 2-formyl-6-halogenomethylisonicotinate.
Scientific Research Applications
Methyl 2-formyl-6-methylisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-formyl-6-methylisonicotinate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key differences between Methyl 2-formyl-6-methylisonicotinate and its structural analogs:
*Inferred based on structural analogs.
Key Observations:
- Substituent Effects: The formyl group in the target compound is electron-withdrawing, enhancing electrophilicity at the 2-position compared to the hydroxyl group in , which is electron-donating. This difference impacts reactivity in nucleophilic substitution or condensation reactions.
Molecular Weight and Polarity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
